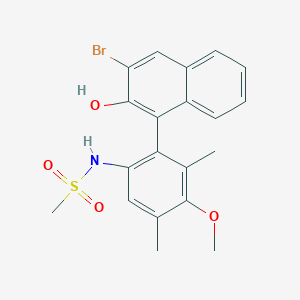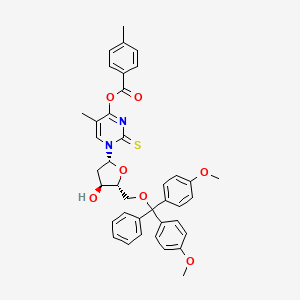
5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) is a modified nucleoside derivative. This compound is primarily used in the synthesis of oligonucleotides and nucleic acid-based therapeutics. Its unique structure, which includes a bis(4-methoxyphenyl)phenylmethyl group, makes it a valuable tool in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like pyridine.
Industrial Production Methods
Industrial production of this compound often employs automated synthesizers for large-scale synthesis. The process includes the use of solid-phase synthesis techniques, which allow for the efficient and high-yield production of the compound. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are essential for the synthesis of oligonucleotides and other nucleic acid-based compounds .
Wissenschaftliche Forschungsanwendungen
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in the study of DNA and RNA synthesis and function.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves its incorporation into nucleic acids. The compound acts as a building block for DNA and RNA synthesis, interacting with various enzymes and molecular pathways involved in nucleic acid metabolism. Its unique structure allows for specific interactions with target molecules, enhancing its efficacy in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Another thymidine derivative used in oligonucleotide synthesis.
DMT-dG(ib) Phosphoramidite: A guanosine derivative with similar protective groups.
DMT-dC(ac) Phosphoramidite: A cytidine derivative used in similar applications.
Uniqueness
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) is unique due to its specific protective groups and thio modification, which enhance its stability and reactivity in nucleic acid synthesis. This makes it particularly valuable in the development of nucleic acid-based therapeutics and research tools .
Eigenschaften
CAS-Nummer |
156783-13-0 |
|---|---|
Molekularformel |
C39H38N2O7S |
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(43)48-36-26(2)23-41(38(49)40-36)35-22-33(42)34(47-35)24-46-39(28-8-6-5-7-9-28,29-14-18-31(44-3)19-15-29)30-16-20-32(45-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1 |
InChI-Schlüssel |
DIUSTCRWPMCDDU-BMPTZRATSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
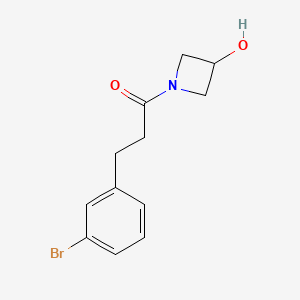
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
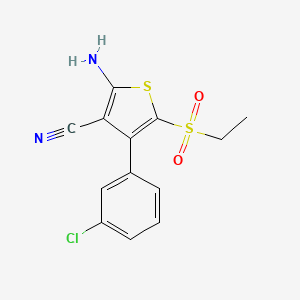
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
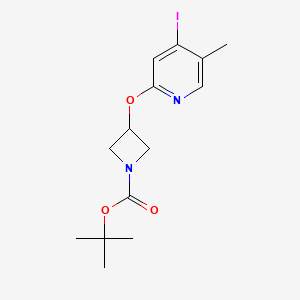
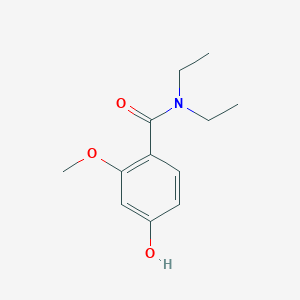
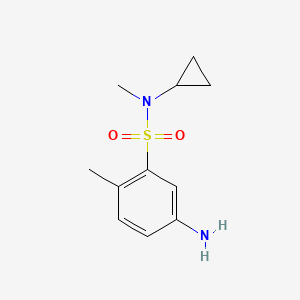
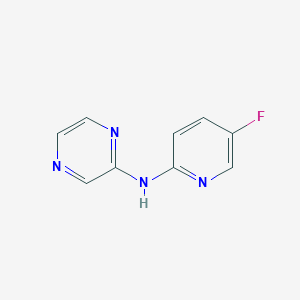
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
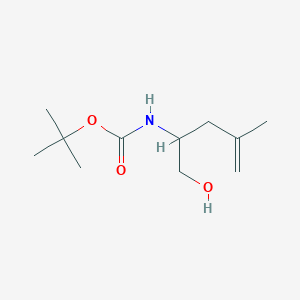
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
